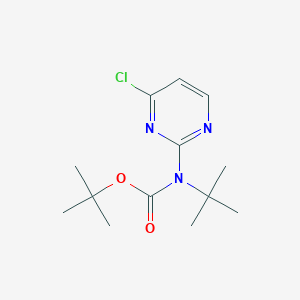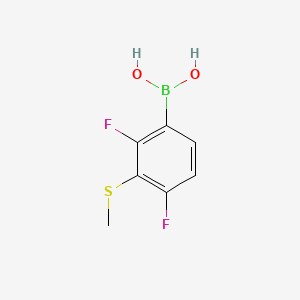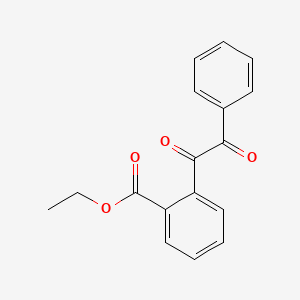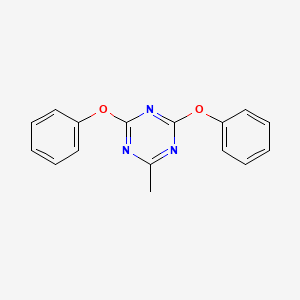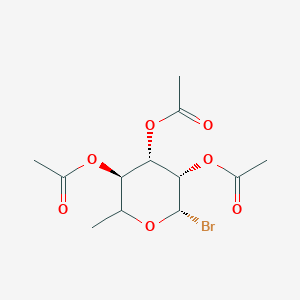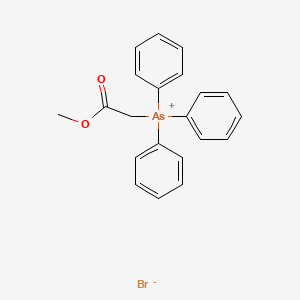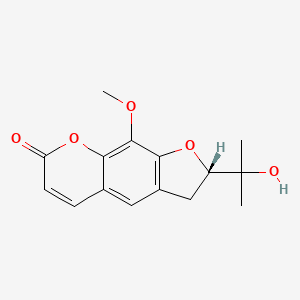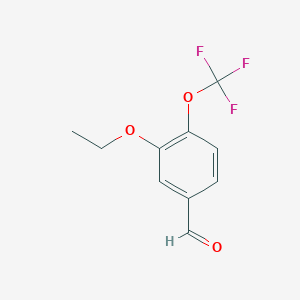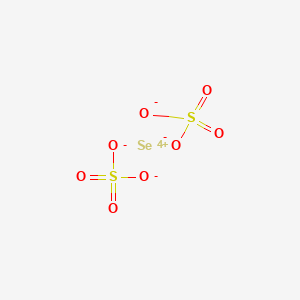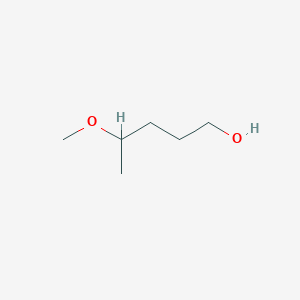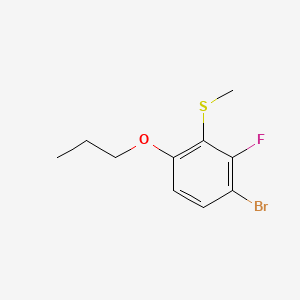![molecular formula C30H18 B14758611 Naphtho[2,3-c]pentaphene CAS No. 222-58-2](/img/structure/B14758611.png)
Naphtho[2,3-c]pentaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-c]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is a complex organic compound characterized by its fused ring structure, which includes both naphthalene and pentaphene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-c]pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with suitable reagents can lead to the formation of the desired polycyclic structure. Specific conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction parameters to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[2,3-c]pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can modify the aromaticity and electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, followed by further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-c]pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which Naphtho[2,3-c]pentaphene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. The pathways involved in its action are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with similar structural features.
Perylene: A polycyclic aromatic hydrocarbon with a different ring arrangement but comparable electronic properties.
Uniqueness: Naphtho[2,3-c]pentaphene is unique due to its specific ring fusion pattern, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for studying the effects of ring fusion on the chemical and physical properties of polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
222-58-2 |
|---|---|
Molekularformel |
C30H18 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
heptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-21-15-27-23(13-19(21)5-1)9-11-25-18-30-26(17-29(25)27)12-10-24-14-20-6-2-4-8-22(20)16-28(24)30/h1-18H |
InChI-Schlüssel |
JGBLWZFGTIBNSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=C(C=CC6=CC7=CC=CC=C7C=C65)C=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


